1-(Dichloromethyl)-1-methylnaphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-1-methylnaphthalen-2-one is an organic compound characterized by the presence of a dichloromethyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-1-methylnaphthalen-2-one typically involves the introduction of a dichloromethyl group to the naphthalene ring. One common method is the reaction of naphthalene derivatives with dichloromethyl reagents under controlled conditions. For instance, the reaction of naphthalene with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dichloromethyl)-1-methylnaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acids, while reduction can produce methylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-1-methylnaphthalen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Dichloromethyl)-1-methylnaphthalen-2-one exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Dichloromethane: A simple dichloromethyl compound used as a solvent.
1-Chloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness: 1-(Dichloromethyl)-1-methylnaphthalen-2-one is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to simpler dichloromethyl compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
6947-67-7 |
---|---|
Molekularformel |
C12H10Cl2O |
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
1-(dichloromethyl)-1-methylnaphthalen-2-one |
InChI |
InChI=1S/C12H10Cl2O/c1-12(11(13)14)9-5-3-2-4-8(9)6-7-10(12)15/h2-7,11H,1H3 |
InChI-Schlüssel |
GMFHLSDOUSBYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C=CC2=CC=CC=C21)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.